molecular formula C22H17N3O3 B6339853 3-((4-Benzyloxybenzoyl)hydrazidyl)-2-oxoindoline CAS No. 351493-86-2

3-((4-Benzyloxybenzoyl)hydrazidyl)-2-oxoindoline

Cat. No.: B6339853
CAS No.: 351493-86-2
M. Wt: 371.4 g/mol
InChI Key: WGZMURZDPGCCBZ-UHFFFAOYSA-N
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Description

3-((4-Benzyloxybenzoyl)hydrazidyl)-2-oxoindoline is a complex organic compound that features a unique structure combining an indoline core with a benzyloxybenzoyl hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Benzyloxybenzoyl)hydrazidyl)-2-oxoindoline typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the reaction of indoline with 4-benzyloxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((4-Benzyloxybenzoyl)hydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((4-Benzyloxybenzoyl)hydrazidyl)-2-oxoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Benzyloxybenzoyl)hydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Benzyloxybenzoyl)hydrazidyl)-2-oxoindoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-21(25-24-20-18-8-4-5-9-19(18)23-22(20)27)16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13,23,27H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZMURZDPGCCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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